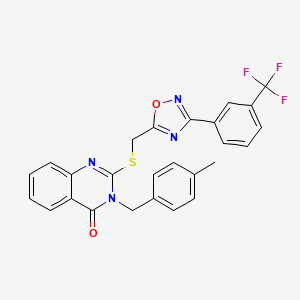

3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

描述

Key structural elements include:

- Position 2: A thioether linkage connecting the quinazolinone core to a 1,2,4-oxadiazole moiety. The oxadiazole ring is substituted with a 3-(trifluoromethyl)phenyl group, contributing to electron-withdrawing effects and metabolic stability .

The compound’s design leverages the bioisosteric properties of 1,2,4-oxadiazole, which mimics carboxylic acid esters while improving resistance to enzymatic degradation. The trifluoromethyl group further enhances bioavailability and target affinity through hydrophobic and electronic effects .

属性

IUPAC Name |

3-[(4-methylphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O2S/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)30-25(33)36-15-22-31-23(32-35-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENGHZWAUHKGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an anticancer agent and its inhibitory effects on various protein kinases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 399.41 g/mol. The structure includes a quinazolinone core, a thioether linkage, and a trifluoromethyl group that may contribute to its pharmacological properties.

Biological Activity Overview

Research has shown that quinazolinone derivatives exhibit a range of biological activities, including:

- Anticancer Activity : Many studies have reported the cytotoxic effects of quinazolinone derivatives against various cancer cell lines.

- Protein Kinase Inhibition : These compounds often act as inhibitors of tyrosine kinases, which are crucial in cancer progression.

Anticancer Activity

A study conducted on a series of quinazolin-4(3H)-one derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines. The compound showed comparable inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Specifically, compounds with similar structural features exhibited IC50 values in the low micromolar range:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 2f | EGFR | 0.150 |

| 3f | VEGFR2 | 0.200 |

These results indicate that the compound could potentially serve as a lead for developing new anticancer therapies .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways mediated by tyrosine kinases. For example:

- CDK2 Inhibition : Compounds similar to the one studied have been shown to act as ATP non-competitive inhibitors against CDK2.

- HER2 and EGFR Inhibition : The compound also demonstrates ATP competitive inhibition against HER2 and EGFR, which are critical in tumor growth and metastasis.

Case Studies

- Inhibition of Thermolysin : A related study investigated the inhibition of thermolysin by quinazolinone derivatives, where some compounds displayed IC50 values as low as 0.0115 µM, indicating potent enzyme inhibitory activity .

- Cytotoxicity Against MCF-7 Cells : In vitro studies revealed that several quinazolinone derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.1 to 0.5 µM, suggesting their potential for further development as anticancer agents .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have highlighted the potential of quinazoline derivatives in anticancer therapy. The compound's structure suggests it may inhibit specific kinases or enzymes involved in cancer cell proliferation. Research indicates that similar compounds have shown activity against various cancer cell lines, including breast and lung cancer cells. For instance, quinazoline-based compounds have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt pathway .

Antimicrobial Properties : The presence of the oxadiazole moiety in this compound suggests potential antimicrobial activity. Studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to penetrate microbial membranes .

Anti-inflammatory Effects : Compounds featuring quinazoline structures have been investigated for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .

Material Science Applications

Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound may allow it to be utilized in OLED technology. Quinazoline derivatives have been studied for their luminescent properties, which can be harnessed to create efficient light-emitting materials .

Polymer Science : The incorporation of this compound into polymers could enhance their thermal stability and mechanical properties. Research has shown that adding certain quinazoline derivatives to polymer matrices can improve their resistance to degradation under thermal stress .

Case Studies

- Anticancer Study : A recent study evaluated the anticancer effects of a related quinazoline derivative on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability, attributed to cell cycle arrest and increased apoptosis markers .

- Antimicrobial Evaluation : In a comparative study, various oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- OLED Development : Research focused on synthesizing quinazoline-based materials for OLED applications demonstrated that incorporating this compound into device architectures resulted in enhanced luminous efficiency and stability over extended operational periods .

相似化合物的比较

Key Observations :

- The target compound’s 1,2,4-oxadiazole distinguishes it from thiadiazole () or imidazole () derivatives.

- The trifluoromethyl group provides stronger electron-withdrawing effects compared to chloro () or fluoro () substituents, influencing receptor binding and metabolic stability .

Physicochemical and Pharmacokinetic Properties

Analysis :

Key Findings :

- The target compound’s 1,2,4-oxadiazole may offer broader kinase inhibition compared to triazoles () due to its planar structure and electron-deficient nature .

- Unlike thiadiazole-containing analogs (), the oxadiazole-thioether motif in the target compound could reduce off-target interactions with sulfonamide-binding proteins .

常见问题

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core via cyclocondensation of anthranilic acid derivatives, followed by functionalization with thioether and oxadiazole moieties. Key steps include:

Cyclocondensation : Reacting anthranilic acid derivatives with carbonyl sources under acidic conditions to form the quinazolinone scaffold .

Thioether linkage : Introducing the thioether group via nucleophilic substitution or Mitsunobu reactions .

Oxadiazole formation : Constructing the 1,2,4-oxadiazole ring through cyclization of amidoximes with activated carboxylic acid derivatives .

- Optimization : Microwave-assisted synthesis may enhance reaction efficiency and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- Chromatography : HPLC or TLC with UV detection to monitor reaction progress and purity .

- Spectroscopy :

- IR : Confirms functional groups (e.g., C=O stretch of quinazolinone at ~1680 cm⁻¹) .

- NMR : Assigns protons and carbons (e.g., methylbenzyl protons at δ ~2.3 ppm; trifluoromethyl signals at δ ~120 ppm in NMR) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What are common modifications to the quinazolinone core to enhance biological activity?

- Structural strategies :

- Substituent variation : Replacing the 4-methylbenzyl group with fluorophenyl or methoxy groups alters lipophilicity and target binding .

- Oxadiazole substitution : Varying the aryl group on the oxadiazole ring (e.g., trifluoromethyl vs. methoxy) impacts electron-withdrawing/donating effects .

- Methodological note : Structure-activity relationship (SAR) studies require systematic synthesis of analogs and in vitro bioassays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

- Case study : If a compound shows high potency in enzyme inhibition but low cellular activity:

Assay conditions : Verify buffer pH, co-solvents (e.g., DMSO tolerance), and temperature .

Membrane permeability : Use logP calculations or Caco-2 cell models to assess bioavailability .

Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways .

- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity or in vivo models .

Q. What computational approaches are effective for predicting target interactions of this compound?

- Tools :

- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to enzymes (e.g., kinases) or receptors .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- Validation : Compare computational predictions with experimental IC values from enzymatic assays .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Variables to test :

- Solvent polarity : Methanol or ethanol for recrystallization improves purity .

- Catalysts : Bleaching Earth Clay (pH 12.5) in PEG-400 enhances heterocyclic ring formation .

- Temperature : Microwave irradiation at 80–100°C reduces reaction time by 50% .

- Scale-up challenges : Address exothermic reactions by gradual reagent addition and inline monitoring via FT-IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。